molecular formula C20H25ClN4O3S2 B11415855 N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11415855
M. Wt: 469.0 g/mol
InChI Key: IAUJPPDIFUDTLZ-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a pyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions are employed to introduce the sulfonyl group onto the phenyl ring.

    Construction of the Pyrimidine Core: This step involves the formation of the pyrimidine ring through condensation reactions using suitable aldehydes and amines.

    Final Coupling: The final step involves coupling the azepane-sulfonyl-phenyl intermediate with the pyrimidine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25ClN4O3S2

Molecular Weight

469.0 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H25ClN4O3S2/c1-2-13-29-20-22-14-17(21)18(24-20)19(26)23-15-7-9-16(10-8-15)30(27,28)25-11-5-3-4-6-12-25/h7-10,14H,2-6,11-13H2,1H3,(H,23,26)

InChI Key

IAUJPPDIFUDTLZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl

Origin of Product

United States

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